N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide
Overview
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a cyclopropyl group attached to the thiadiazole ring and a methylbenzamide moiety
Preparation Methods
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides, in the presence of oxidizing agents.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.
Coupling with 4-Methylbenzamide: The final step involves coupling the cyclopropyl-substituted thiadiazole with 4-methylbenzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis techniques and advanced purification methods.
Chemical Reactions Analysis
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide has shown promise in various scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research, with studies focusing on its binding affinity, selectivity, and downstream signaling effects.
Comparison with Similar Compounds
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide can be compared with other thiadiazole derivatives, such as:
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,5-diphenyl-3-pyrazolecarboxamide: This compound has a similar thiadiazole core but different substituents, leading to distinct biological activities.
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2-thiophenecarboxamide: Another related compound with variations in the aromatic substituents, affecting its chemical and biological properties.
Properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-8-2-4-9(5-3-8)11(17)14-13-16-15-12(18-13)10-6-7-10/h2-5,10H,6-7H2,1H3,(H,14,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLSBPQQLFTQKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369014 | |
Record name | N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
556040-44-9 | |
Record name | N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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